molecular formula C16H15NO5 B12123209 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid

2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid

Cat. No.: B12123209
M. Wt: 301.29 g/mol
InChI Key: HCSUTOBTBPLLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid is an organic compound with the molecular formula C16H15NO5 It is characterized by the presence of a benzoic acid moiety linked to a 3,4-dimethoxybenzoyl group through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3,4-dimethoxybenzoic acid and 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) can form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the methoxy groups and the amide bond can influence its binding affinity and specificity towards these targets. Detailed studies on its interaction with specific pathways and molecular targets are necessary to elucidate its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethoxyphenyl)amino]benzoic acid
  • 2-[(3,4-Dimethoxybenzyl)amino]benzoic acid
  • 2-[(3,4-Dimethoxyphenyl)carbonylamino]benzoic acid

Comparison

Compared to similar compounds, 2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid is unique due to the specific positioning of the methoxy groups and the nature of the amide bond. These structural features can influence its reactivity, solubility, and biological activity. For instance, the presence of methoxy groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C16H15NO5/c1-21-13-8-7-10(9-14(13)22-2)15(18)17-12-6-4-3-5-11(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)

InChI Key

HCSUTOBTBPLLLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.